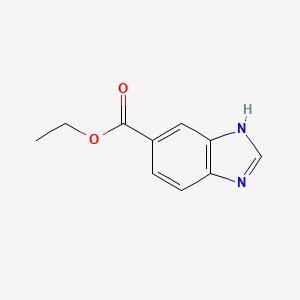

ethyl 3H-benzimidazole-5-carboxylate

概要

説明

Ethyl 3H-benzimidazole-5-carboxylate is a heterocyclic aromatic compound featuring a benzimidazole core substituted with an ethyl carboxylate group at position 3. The benzimidazole scaffold consists of fused benzene and imidazole rings, with the 3H tautomer indicating a protonation state at the N3 position. This compound serves as a versatile intermediate in medicinal and agrochemical chemistry due to its ability to undergo diverse functionalization at positions 1, 2, and 4. Its structural simplicity allows for broad synthetic modifications, enabling tailored physicochemical and biological properties .

準備方法

One-Step Esterification and Cyclization Method

One classical approach to synthesizing ethyl benzimidazole carboxylates involves a direct one-step esterification-cyclization reaction. This method has been demonstrated in the synthesis of ethyl 2-(1-adamantyl)-1H-benzimidazole-5-carboxylate, which shares the benzimidazole-5-carboxylate core structure.

- Procedure : The synthesis starts with the reaction of the corresponding o-phenylenediamine derivative with ethyl chloroformate or ethyl ester precursors in the presence of thionyl chloride (SOCl2) and ethanol. The reaction proceeds via cyclization and simultaneous esterification under mild conditions, typically at room temperature or slightly elevated temperatures.

- Purification : The crude product is purified by column chromatography using silica gel with eluents such as ethyl acetate and hexane mixtures.

- Yields and Characterization : Yields reported are generally high (e.g., 71%), and the compounds are characterized by melting point, ^1H-NMR, and ^13C-NMR spectroscopy confirming the ester and benzimidazole ring formation.

This method is efficient for synthesizing ethyl benzimidazole carboxylate derivatives with various substituents and provides a straightforward route to biologically active esters.

One-Pot Heterocyclization Synthesis

A more recent and sustainable approach involves a one-pot heterocyclization reaction that minimizes reagent use and reaction time.

- Reaction Scheme : Ethyl 4-(methylamino)-3-nitrobenzoate is reacted with substituted benzaldehydes (e.g., 3-bromo-4-hydroxy-5-methoxybenzaldehyde) in the presence of sodium dithionite (Na2S2O4) in dimethyl sulfoxide (DMSO) at elevated temperatures (~90°C).

- Mechanism : The sodium dithionite acts as a reducing agent facilitating the nitro group reduction and subsequent cyclization to form the benzimidazole ring in a single step.

- Hydrolysis Step : The intermediate ester product is then subjected to base hydrolysis using sodium hydroxide in ethanol to yield the free acid or related derivatives.

- Advantages : This method is noted for its operational simplicity, reduced reaction time (around 3 hours), and good yields. It also aligns with green chemistry principles by reducing solvent and reagent consumption.

- Characterization : The products are characterized by IR, ^1H-NMR, ^13C-NMR, and mass spectrometry confirming the structure of ethyl benzimidazole-5-carboxylate derivatives.

Nitro Reductive Cyclization for Benzimidazole-5-Carboxylates

Another efficient synthetic route involves nitro reductive cyclization reactions that produce benzimidazole-5-carboxylate esters as key intermediates for further functionalization.

- Synthetic Route : Ethyl 3-nitro-4-(substituted amino)benzoates are reacted with aldehydes such as 5-bromothiophene-2-carbaldehyde in the presence of sodium dithionite in DMSO.

- Reaction Conditions : The reaction proceeds under reflux conditions with stirring, typically completing within a few hours.

- Post-Synthesis Transformations : The resulting benzimidazole esters can be converted into hydrazides by refluxing with hydrazine hydrate in ethanol. These hydrazides serve as precursors for further derivatization, including the synthesis of quinolinyloxadiazoles.

- Yields and Purification : The reactions generally afford high yields with purification by recrystallization or chromatography.

- Characterization : Spectroscopic techniques confirm the formation of the benzimidazole ring and ester functionality.

Comparative Data Table of Preparation Methods

Research Findings and Considerations

- The ester group in ethyl benzimidazole-5-carboxylate is more biologically active than the free acid form, making esterification a critical step in medicinal chemistry applications.

- One-pot synthesis methods using sodium dithionite as a reductant are advantageous for their environmental and operational benefits, offering a practical route to benzimidazole esters with diverse substitution patterns.

- The synthetic flexibility of benzimidazole-5-carboxylates allows for subsequent transformations into hydrazides and other derivatives, expanding their utility in drug discovery and material science.

- Purification techniques such as column chromatography on silica gel and recrystallization are commonly employed to obtain pure compounds suitable for biological testing and further chemical modifications.

化学反応の分析

Key Synthetic Routes

Ethyl 3H-benzimidazole-5-carboxylate is synthesized via cyclization of 3,4-diaminobenzoic acid derivatives. A representative method involves:

-

Esterification : 3,4-Diaminobenzoic acid is treated with ethanol and sulfuric acid to form ethyl 3,4-diaminobenzoate .

-

Cyclization : Reaction with aldehydes (e.g., 4-methoxybenzaldehyde) under acidic or oxidative conditions forms the benzimidazole core .

Example :

-

Condensation of ethyl 3,4-diaminobenzoate with 4-methoxybenzaldehyde in DMF at 100°C yields ethyl 2-(4-methoxyphenyl)-1H-benzimidazole-5-carboxylate .

Oxidation and Reduction

-

Oxidation : The ester group undergoes hydrolysis to carboxylic acids under basic conditions (e.g., NaOH/EtOH) .

-

Reduction : LiAlH₄ reduces the ester to a primary alcohol, while catalytic hydrogenation (H₂/Pd-C) preserves the benzimidazole ring .

Nucleophilic Substitution

The 2-position of the benzimidazole core is susceptible to substitution:

-

Reaction with 4-methylpiperidine in the presence of POCl₃ replaces the chloride group with the piperidine moiety .

Table 1: Substitution Reactions

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| 4-Methylpiperidine | POCl₃, 80°C, 6h | 2-(4-Methylpiperidinyl) derivative | 72 | |

| Hydrazine hydrate | EtOH, 25°C, 12h | Hydrazide intermediate | 85 |

Suzuki–Miyaura Coupling

The trifluoromethyl group facilitates palladium-catalyzed cross-coupling with aryl boronic acids, forming biaryl derivatives.

Example :

-

Reaction with phenylboronic acid under Pd(PPh₃)₄ catalysis yields 2-arylbenzimidazoles.

Ullmann-Type Coupling

Copper-mediated coupling with aryl halides introduces substituents at the 1-position:

-

CuI/1,10-phenanthroline in DMF at 120°C achieves C–N bond formation.

Schiff Base Formation

The hydrazide derivative reacts with aromatic aldehydes to form Schiff bases, which exhibit α-glucosidase inhibitory activity .

Table 2: Condensation Reactions

| Aldehyde | Conditions | Product (Schiff Base) | IC₅₀ (µM) | Source |

|---|---|---|---|---|

| 4-Nitrobenzaldehyde | EtOH, reflux, 4h | 8p | 12.3 | |

| 3-Bromobenzaldehyde | EtOH, 25°C, 12h | 8k | 18.7 |

Antimicrobial Activity

Triaryl benzimidazoles exhibit potency against resistant bacterial strains (e.g., VRE, EMRSA) with MIC values as low as 1 µg/mL .

Acid-Catalyzed Cyclization

Protonation of the aldehyde enhances electrophilicity, promoting imine formation and subsequent cyclization .

Oxidative Aromatization

Air oxidation converts dihydrobenzimidazole intermediates to aromatic benzimidazoles .

科学的研究の応用

Chemical Synthesis

The synthesis of ethyl 3H-benzimidazole-5-carboxylate typically involves the following steps:

- Starting Materials : o-Phenylenediamine and ethyl chloroformate.

- Reaction Conditions : Basic conditions using sodium hydroxide or potassium carbonate in solvents like ethanol or methanol.

- Purification Methods : Recrystallization or chromatography techniques are employed to achieve high purity and yield.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives, including this compound. These compounds exhibit significant activity against various pathogens:

| Compound | Activity Against | MIC (μmol/mL) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 6.25–12.5 | |

| This compound | E. coli | 6.25–12.5 |

These findings suggest that derivatives of this compound can serve as effective antimicrobial agents.

Antiviral Activity

Benzimidazole derivatives have been investigated for their antiviral properties, particularly against HIV and other viral infections. For instance, certain derivatives have shown efficacy against HIV-1 variants resistant to non-nucleoside reverse transcriptase inhibitors (NNRTIs) with promising results in vitro .

Anticancer Potential

This compound has garnered attention for its anticancer properties. Various studies indicate that benzimidazole derivatives can inhibit multiple cancer cell lines through diverse mechanisms:

| Target | Mechanism of Action | Reference |

|---|---|---|

| EGFR/VEGFR-2 | Multi-target RTK inhibitor | |

| Cancer Cell Lines | Induction of apoptosis via JNK pathway |

This compound's ability to modulate key signaling pathways positions it as a candidate for further development in cancer therapeutics.

Applications in Medicine

The medicinal applications of this compound extend beyond antimicrobial and anticancer activities:

- Anti-inflammatory Effects : It has been shown to possess anti-inflammatory properties useful in treating conditions such as arthritis and asthma .

- Cardiovascular Health : The compound exhibits potential in managing circulatory diseases, including hypertension and related metabolic disorders .

Industrial Applications

In industrial contexts, this compound serves as a catalyst in various chemical reactions and is utilized in the development of new materials due to its unique chemical properties.

作用機序

The mechanism of action of ethyl 3H-benzimidazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as the suppression of viral replication or the induction of apoptosis in cancer cells. The pathways involved in these processes often include the modulation of signal transduction pathways and the regulation of gene expression.

類似化合物との比較

Ethyl 3H-benzimidazole-5-carboxylate is part of a larger family of benzimidazole carboxylates. Below is a detailed comparison with structurally analogous derivatives, focusing on substituent effects, biological activities, and synthesis methodologies.

Structural Modifications and Electronic Effects

Physicochemical Properties

生物活性

Ethyl 3H-benzimidazole-5-carboxylate is a notable compound within the benzimidazole family, recognized for its diverse biological activities. This article will delve into its mechanisms of action, pharmacological properties, and relevant research findings, supported by data tables and case studies.

Overview of this compound

This compound (CAS Number: 58842-61-8) is a heterocyclic compound characterized by its ethyl ester group, which significantly influences its solubility and reactivity. Benzimidazoles are known for their extensive biological activities, making them valuable in pharmaceutical applications.

Benzimidazole derivatives, including this compound, interact with various biological targets through several mechanisms:

- Hydrogen Bonding : The compound can form hydrogen bonds with target proteins, enhancing binding affinity.

- Hydrophobic Interactions : These interactions contribute to the stability of the compound within biological systems.

- Biochemical Pathways : this compound influences multiple biochemical pathways, particularly those related to cell signaling and metabolism .

Pharmacological Properties

The pharmacological profile of this compound includes:

- Antiviral Activity : Research indicates that benzimidazole derivatives exhibit antiviral properties against various viruses.

- Antibacterial Effects : The compound has demonstrated efficacy against both Gram-positive and Gram-negative bacteria.

- Anticancer Potential : this compound has been shown to inhibit cancer cell proliferation through mechanisms such as topoisomerase inhibition and apoptosis induction .

Anticancer Activity

A study highlighted the anticancer effects of benzimidazole derivatives, including this compound. The compound was tested against several cancer cell lines, showing significant inhibition of cell growth. For instance, the compound exhibited IC50 values in the low micromolar range against various tumor cells .

Antimicrobial Efficacy

In antimicrobial studies, this compound demonstrated potent activity against common pathogens. Table 1 summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against selected bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Klebsiella pneumoniae | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that this compound possesses significant antibacterial properties, comparable to established antibiotics .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been extensively studied. Modifications to the benzimidazole nucleus can enhance its biological activity. For instance, substituents at specific positions on the benzimidazole ring have been correlated with increased potency against various biological targets .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ethyl 3H-benzimidazole-5-carboxylate, and how can reaction conditions be optimized?

- Methodology : Start with a benzimidazole core functionalized at the 5-position. Use esterification via coupling of the carboxylic acid precursor with ethanol under acid catalysis (e.g., H₂SO₄ or HCl). Monitor reaction progress via TLC or HPLC. Optimize temperature (typically 60–80°C) and solvent polarity (e.g., ethanol or DMF) to maximize yield. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Validation : Confirm purity (>95%) using melting point analysis and LC-MS. Cross-validate with ¹H/¹³C NMR to identify ester and benzimidazole protons .

Q. How can the structure of this compound be reliably characterized?

- Methodology :

- X-ray crystallography : Grow single crystals via slow evaporation (solvent: ethanol/dichloromethane). Use SHELX programs for structure solution and refinement .

- Spectroscopy : Assign NMR signals (e.g., ester carbonyl at ~165–170 ppm in ¹³C NMR; aromatic protons in the benzimidazole ring at 7.5–8.5 ppm in ¹H NMR). Compare with databases like NIST Chemistry WebBook for spectral consistency .

Q. What purification strategies are effective for isolating this compound from reaction byproducts?

- Methodology : Use preparative HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA). For small-scale purification, employ recrystallization in ethanol/water (1:3). Monitor purity via GC-MS or UV-Vis spectroscopy .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?

- Experimental Design :

- Analog Synthesis : Modify substituents at the 1- and 3-positions of the benzimidazole core. Introduce electron-withdrawing/donating groups (e.g., -NO₂, -OCH₃) to assess electronic effects .

- Biological Assays : Test analogs against target enzymes (e.g., kinases, proteases) using fluorescence-based assays. Include positive controls (e.g., known inhibitors) and dose-response curves (IC₅₀ calculations) .

Q. What challenges arise in resolving the crystal structure of this compound, and how can they be mitigated?

- Challenges :

- Disorder in Ester Groups : Address via low-temperature data collection (100 K) to reduce thermal motion .

- Twinned Crystals : Use SHELXD for twin law identification and refine with SHELXL .

Q. How should contradictory biological activity data be analyzed when testing this compound in different in vitro models?

- Methodology :

- Model Selection : Compare activity across cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity. Include cytotoxicity assays (e.g., MTT) to rule out false positives .

- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to identify significant differences. Use cheminformatics tools (e.g., PCA) to cluster activity patterns .

- Troubleshooting : Re-evaluate compound stability (e.g., HPLC purity post-assay) and solvent effects (e.g., DMSO concentration <0.1%) .

特性

IUPAC Name |

ethyl 3H-benzimidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-2-14-10(13)7-3-4-8-9(5-7)12-6-11-8/h3-6H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUOIDCCHUGUZQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40542494 | |

| Record name | Ethyl 1H-benzimidazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40542494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58842-61-8 | |

| Record name | Ethyl 1H-benzimidazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40542494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。